molecular formula C11H9N3 B13888073 3-Benzylimidazole-4-carbonitrile

3-Benzylimidazole-4-carbonitrile

Katalognummer: B13888073
Molekulargewicht: 183.21 g/mol
InChI-Schlüssel: IQBAPOBQDAEYAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzylimidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with a benzyl group at the 3-position and a nitrile group at the 4-position. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylimidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the reaction of benzylamine with a suitable nitrile precursor under mild conditions, often catalyzed by transition metals such as nickel . The reaction proceeds through the formation of an intermediate, which undergoes cyclization and dehydration to yield the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as ZnFe2O4 nanoparticles have been explored for their efficiency in promoting the cyclization reactions .

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzylimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Benzylimidazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of functional materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-Benzylimidazole-4-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Benzylimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and nitrile groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C11H9N3

Molekulargewicht

183.21 g/mol

IUPAC-Name

3-benzylimidazole-4-carbonitrile

InChI

InChI=1S/C11H9N3/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10/h1-5,7,9H,8H2

InChI-Schlüssel

IQBAPOBQDAEYAT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C=NC=C2C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.